6alpha-Oxycodol N-oxide
Overview
Description
6alpha-Oxycodol N-oxide is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes an epoxy group, a methoxy group, and multiple hydroxyl groups. It is a derivative of morphine and has significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Oxycodol N-oxide typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Methoxylation: Addition of the methoxy group using methylating agents like dimethyl sulfate or methyl iodide.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent decomposition.
Purification: Techniques like crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6alpha-Oxycodol N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: Reduction of the epoxy group to diols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce diols.
Scientific Research Applications
6alpha-Oxycodol N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential analgesic properties and its role in pain management.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6alpha-Oxycodol N-oxide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are primarily related to G-protein coupled receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Codeine: Another morphinan derivative with similar analgesic properties.
Morphine: The parent compound with potent analgesic effects.
Oxycodone: A semi-synthetic opioid with structural similarities.
Uniqueness
6alpha-Oxycodol N-oxide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy group, in particular, differentiates it from other morphinan derivatives and contributes to its unique mechanism of action.
Properties
IUPAC Name |
(3S,4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNMSKPCGNAJAM-XLODQLQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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